6'-bromo-6-chloro-N-(4-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine
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Overview
Description
6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, chlorine, and methoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.
Scientific Research Applications
6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine typically involves multiple steps, including halogenation, amination, and cyclization reactions The process begins with the halogenation of a suitable precursor to introduce bromine and chlorine atomsThe final step involves the formation of the biquinoline structure through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting nitro groups to amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium methoxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Mechanism of Action
The mechanism of action of 6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of halogen and methoxy groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-bromo-4-chloro-2-methylquinoline: Shares similar halogenation patterns but differs in the substitution pattern and overall structure.
N-(4-methoxyphenyl)-3-bromo-benzamide: Contains a methoxyphenyl group and bromine but lacks the biquinoline structure.
Uniqueness
6’-bromo-6-chloro-N-(4-methoxyphenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine is unique due to its combination of halogenation, methoxyphenyl, and biquinoline structures. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-N-(4-methoxyphenyl)-4-phenylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H25BrClN3O/c1-43-28-16-14-27(15-17-28)40-37-36(35(24-10-6-3-7-11-24)31-20-25(38)12-18-33(31)42-37)34-22-29(23-8-4-2-5-9-23)30-21-26(39)13-19-32(30)41-34/h2-22H,1H3,(H,40,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBFOJHXUOPHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Cl)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H25BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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